N4-Cyclopropyl Substitution Modulates Lipophilicity (XLogP3-AA) Compared to an Open-Chain Ethyl Analog
The N4-cyclopropyl analogue exhibits an XLogP3-AA of 1.3 [1], representing a slightly higher lipophilicity compared to the predicted value for the open-chain 4-ethyl-5-(furan-3-yl)-4H-1,2,4-triazole-3-thiol (XLogP3-AA ~1.0). This suggests a potentially improved passive membrane permeability profile, while still maintaining a low logP value fully within the typical oral drug-like space (Lipinski's rule of five).
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 [1] |
| Comparator Or Baseline | 4-ethyl-5-(furan-3-yl)-4H-1,2,4-triazole-3-thiol (XLogP3-AA ≈ 1.0, calculated by PubChem fragment method) |
| Quantified Difference | Δ +0.3 log units |
| Conditions | XLogP3 algorithm (PubChem/PubChemPy); validated against 4955 experimental data points (r²=0.933) |
Why This Matters
A 0.3 log unit increase in XLogP3-AA can translate to a measurable improvement in passive membrane permeability, a critical early-stage parameter for selecting hit-to-lead candidates.
- [1] PubChem Compound Summary for CID 115390448, 4-Cyclopropyl-5-(furan-3-YL)-4H-1,2,4-triazole-3-thiol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/115390448 (accessed 2026-05-01). View Source
